molecular formula C5H7N3 B13028407 1-Cyclopropyl-1H-1,2,3-triazole

1-Cyclopropyl-1H-1,2,3-triazole

Cat. No.: B13028407
M. Wt: 109.13 g/mol
InChI Key: UQBLYJSHXYDDCH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound that features a three-membered cyclopropyl ring attached to a 1,2,3-triazole ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, and at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can facilitate the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with nucleic acids, potentially disrupting DNA or RNA synthesis .

Comparison with Similar Compounds

1-Cyclopropyl-1H-1,2,3-triazole can be compared with other triazole derivatives such as:

    1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of a cyclopropyl group. It has different reactivity and biological activity.

    1-Methyl-1H-1,2,3-triazole: Contains a methyl group, leading to different physical and chemical properties.

    1-Benzyl-1H-1,2,3-triazole: Features a benzyl group, which affects its solubility and reactivity

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

1-cyclopropyltriazole

InChI

InChI=1S/C5H7N3/c1-2-5(1)8-4-3-6-7-8/h3-5H,1-2H2

InChI Key

UQBLYJSHXYDDCH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=N2

Origin of Product

United States

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